3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class This compound is characterized by its unique structure, which includes cyclopropyl groups, a fluorobenzyl moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to probe biological systems and investigate its interactions with biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3,6-Dicyclopropyl-N’-[(Z)-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}methylene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Uniqueness
The uniqueness of 3,6-dicyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H23FN6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23FN6O/c1-30-23-21(22(29-30)15-8-9-15)17(12-19(26-23)14-6-7-14)24(32)27-20-10-11-31(28-20)13-16-4-2-3-5-18(16)25/h2-5,10-12,14-15H,6-9,13H2,1H3,(H,27,28,32) |
InChI Key |
BQIDKONTSJMCDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5F)C(=N1)C6CC6 |
Origin of Product |
United States |
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